Bhdpa

Description

Bisphenols are industrial chemicals primarily used in polycarbonate plastics, epoxy resins, and flame retardants. Bhdpa’s structure likely includes two phenol groups linked by a bridging group (e.g., a diphosphate moiety), which may confer unique physicochemical properties, such as enhanced thermal stability or flame-retardant capabilities. However, the absence of direct data on this compound in the provided evidence underscores the need for further research to clarify its applications and risks .

Properties

CAS No. |

130399-79-0 |

|---|---|

Molecular Formula |

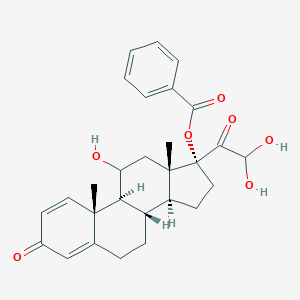

C28H32O7 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(8S,9S,10R,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C28H32O7/c1-26-12-10-18(29)14-17(26)8-9-19-20-11-13-28(23(31)24(32)33,27(20,2)15-21(30)22(19)26)35-25(34)16-6-4-3-5-7-16/h3-7,10,12,14,19-22,24,30,32-33H,8-9,11,13,15H2,1-2H3/t19-,20-,21?,22+,26-,27-,28-/m0/s1 |

InChI Key |

WOTRZIGJOBXZSH-ZELPCQGESA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |

Isomeric SMILES |

C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |

Synonyms |

17-benzoyloxy-11-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal 17alpha-benzoyloxy-11beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal BHDPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Similarities and Differences

Bhdpa belongs to the bisphenol family, sharing a core structure with BPA, BPS, and bisphenol F (BPF). Key distinctions arise from functional group substitutions:

| Compound | Core Structure | Bridging Group | Key Applications |

|---|---|---|---|

| BPA | Two phenol groups | Dimethyl methane | Plastics, epoxy resins |

| BPS | Two phenol groups | Sulfonyl group | Thermal paper, plastics |

| BPF | Two phenol groups | Methylene group | Epoxy resins, coatings |

| This compound | Two phenol groups | Diphosphate group | Flame retardants (inferred) |

The diphosphate group in this compound may enhance its utility as a flame retardant compared to BPA and BPS, which lack phosphorus-based functional groups. However, structural modifications can alter biological activity; for example, BPS exhibits endocrine-disrupting effects despite low structural similarity to BPA .

Endocrine Disruption Potential

- BPA : Binds to estrogen receptors (ERα/β) with an EC₅₀ of ~1 μM, linked to reproductive and metabolic disorders .

- BPS: Activates membrane-associated estrogen receptors (mERs) via non-classical pathways, showing comparable potency to BPA in some assays .

- This compound: Limited data exist, but phosphate groups may reduce bioavailability or alter receptor binding. A 2020 study highlighted the need for expanded biomonitoring of understudied bisphenols to assess risks .

Environmental and Industrial Performance

- Thermal Stability : BPA degrades at ~220°C, whereas BPS and this compound (with sulfonyl/diphosphate groups) likely exhibit higher stability, extending their use in high-temperature applications .

- Flame Retardancy : this compound’s diphosphate group may synergize with polymers to improve flame resistance, akin to phosphorus-containing compounds like Trilon B or DTPA .

Research Findings and Data Limitations

Key Studies and Outcomes

- NTP (2017): Evaluated 15 bisphenol analogues, finding that even structurally distinct compounds (e.g., BPS) disrupt thyroid and estrogen signaling .

- Hindawi (2020): Highlighted the absence of population-level exposure data for emerging bisphenols, including this compound, complicating risk quantification .

Critical Challenges

- Regrettable Substitution : Replacing BPA with this compound without comprehensive safety data risks perpetuating endocrine-disruption issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.